

Spectral Data Comparison: 2-(Benzylxy)ethanamine Hydrochloride and Alternatives

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Compound of Interest

Compound Name: **2-(Benzylxy)ethanamine hydrochloride**

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This guide provides a comparative analysis of the spectral data for **2-(Benzylxy)ethanamine hydrochloride** and two common alternatives, 2-phenylethanamine hydrochloride and N-Boc-ethanolamine. The guide is intended for researchers, scientists, and drug development professionals, offering a resource for compound characterization and quality control. The provided data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data Summary

The following tables summarize the key spectral data for **2-(Benzylxy)ethanamine hydrochloride** and its alternatives.

Table 1: ¹H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Integration)
2-(BenzylOxy)ethanamine hydrochloride	DMSO-d ₆	8.01 (bs, 3H, NH ₃ ⁺), 7.35-7.36 (m, 5H, Ar-H), 4.54 (s, 2H, O-CH ₂ -Ar), 3.63 (t, J=5.60 Hz, 2H, CH ₂ -O), 3.01 (t, J=5.20 Hz, 2H, CH ₂ -N)[1]
2-Phenylethanamine	CDCl ₃	7.35-7.15 (m, 5H, Ar-H), 2.95 (t, J=6.8 Hz, 2H, CH ₂ -Ar), 2.75 (t, J=6.8 Hz, 2H, CH ₂ -N), 1.45 (s, 2H, NH ₂)
N-Boc-ethanolamine	CDCl ₃	5.06 (bs, 1H, NH), 3.67 (t, J=5.1 Hz, 2H, CH ₂ -O), 3.26 (t, J=5.1 Hz, 2H, CH ₂ -N), 1.43 (s, 9H, C(CH ₃) ₃)[2]

Table 2: ¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) in ppm
2-(BenzylOxy)ethanamine hydrochloride	Not Available	Data not available in the searched literature.
2-Phenylethanamine	CDCl ₃	139.3 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.3 (Ar-CH), 43.5 (CH ₂ -N), 39.2 (CH ₂ -Ar)
N-Boc-ethanolamine	CDCl ₃	156.2 (C=O), 79.2 (C(CH ₃) ₃), 62.5 (CH ₂ -O), 43.1 (CH ₂ -N), 28.4 (C(CH ₃) ₃)

Table 3: IR Spectral Data

Compound	Technique	Key Peaks (cm^{-1}) and Functional Group Assignments
2-(Benzyl)ethanamine (Free Base)	Neat	3350-3200 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1495 (Ar C=C stretch), 1100 (C-O stretch)[3]
2-Phenylethanamine hydrochloride	KBr Pellet	3000-2800 (N-H ⁺ stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1605, 1500 (Ar C=C stretch)
N-Boc-ethanolamine	Neat	3350 (O-H stretch), 3340 (N-H stretch), 2975, 2870 (C-H stretch), 1685 (C=O stretch, urethane)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key Fragment Ions (m/z)
2-(Benzyl)ethanamine (Free Base)	GC-MS	151 (M^+), 108, 91 (tropylium ion), 77, 44, 30[3]
2-Phenylethanamine	EI-MS	121 (M^+), 92, 91 (tropylium ion), 77, 65, 30
N-Boc-ethanolamine	ESI-MS	162 [$\text{M}+\text{H}$] ⁺ , 106 [$\text{M}-\text{tBu}+\text{H}$] ⁺ , 62, 44

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Actual experimental conditions may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrument: A 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. The spectral width was set to cover the expected chemical shift range (typically 0-12 ppm). A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling. A wider spectral width was used (typically 0-200 ppm). A larger number of scans were necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. The resulting spectra were phase-corrected and the baseline was corrected. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): A drop of the liquid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - KBr Pellet (for solids): Approximately 1-2 mg of the solid sample was ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrument: An FTIR spectrometer equipped with an ATR accessory or a sample holder for pellets.
- Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet was recorded. The sample was then scanned over the mid-IR range (typically 4000-400 cm⁻¹). A number of co-added scans were collected to improve the signal-to-noise ratio.

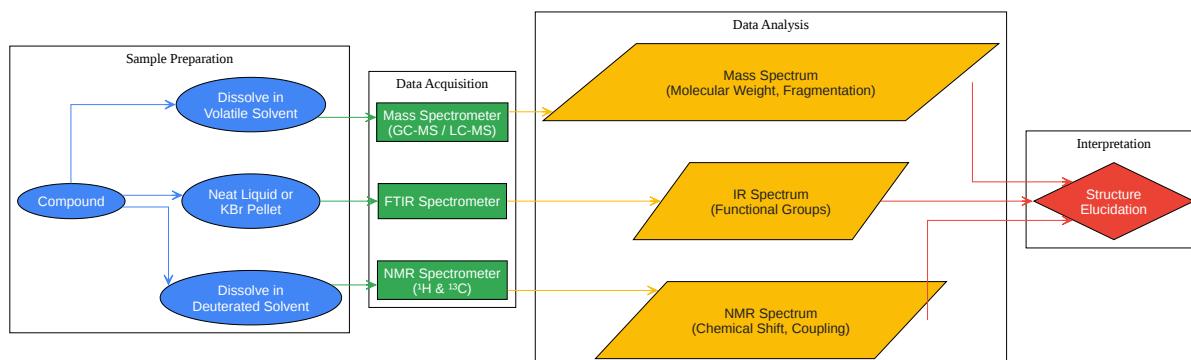
- Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - GC-MS (for volatile compounds): The sample was dissolved in a volatile solvent and injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the components of the sample before they enter the MS.
 - ESI-MS (for less volatile or polar compounds): The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the Electrospray Ionization (ESI) source of the mass spectrometer via direct infusion or after separation by Liquid Chromatography (LC).
- Ionization:
 - Electron Ionization (EI): Used in GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
 - Electrospray Ionization (ESI): A soft ionization technique used for LC-MS that generates protonated or deprotonated molecular ions with minimal fragmentation.
- Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion was measured by a detector, and a mass spectrum was generated, plotting ion intensity versus m/z .

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for an organic compound.

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Caption: Workflow for spectral data acquisition and analysis.

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